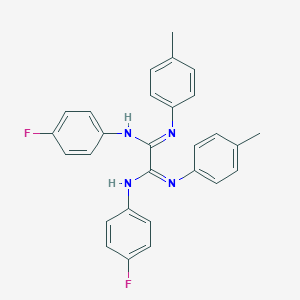
1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione, also known as PIPER, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. PIPER is a heterocyclic compound that contains two nitrogen atoms in its structure, making it an important building block for various organic synthesis reactions. In
作用机制
The mechanism of action of 1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division in cancer cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for cancer treatment. This compound may also inhibit the activity of certain enzymes that are essential for the survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its cytotoxic activity against cancer cells, this compound has also been shown to have antioxidant properties, which could be useful in the treatment of various diseases such as Alzheimer's and Parkinson's. This compound has also been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis.
实验室实验的优点和局限性
1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. This compound is also highly soluble in organic solvents, making it easy to work with in the lab. However, this compound has some limitations for use in lab experiments, such as its potential toxicity and the need for specialized equipment and facilities for handling and storing the compound.
未来方向
There are several future directions for research on 1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione. One area of research could be the development of new drugs for the treatment of cancer using this compound as a starting point. Another area of research could be the investigation of the mechanism of action of this compound and its effects on various cellular processes. Additionally, further research could be done to explore the potential applications of this compound in other fields of science, such as materials science and catalysis.
In conclusion, this compound is a unique and promising compound that has gained significant attention in scientific research. Its potential applications in the development of new drugs for cancer treatment, as well as its other biochemical and physiological effects, make it an important area of research for the future. Further investigation into the synthesis, mechanism of action, and potential applications of this compound could lead to important breakthroughs in various fields of science.
合成方法
The synthesis of 1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione involves the reaction between 4-nitrophenylhydrazine and 1,4-benzoquinone in the presence of a catalyst such as zinc dust. The reaction proceeds through a series of intermediate steps, resulting in the formation of this compound as the final product. The yield of this compound can be improved by optimizing the reaction conditions such as the temperature, reaction time, and catalyst concentration.
科学研究应用
1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the development of new drugs for the treatment of cancer. This compound has been shown to exhibit potent cytotoxic activity against cancer cells, making it a promising candidate for further drug development. In addition, this compound has also been studied for its antibacterial and antifungal properties, which could be useful in the development of new antibiotics.
属性
分子式 |
C28H20N4O2 |
|---|---|
分子量 |
444.5 g/mol |
IUPAC 名称 |
1,4-diphenyl-5,6-bis(phenylimino)piperazine-2,3-dione |
InChI |
InChI=1S/C28H20N4O2/c33-27-28(34)32(24-19-11-4-12-20-24)26(30-22-15-7-2-8-16-22)25(29-21-13-5-1-6-14-21)31(27)23-17-9-3-10-18-23/h1-20H |
InChI 键 |
ZWNJGNCJOKAGTH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=C2C(=NC3=CC=CC=C3)N(C(=O)C(=O)N2C4=CC=CC=C4)C5=CC=CC=C5 |
规范 SMILES |
C1=CC=C(C=C1)N=C2C(=NC3=CC=CC=C3)N(C(=O)C(=O)N2C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 4-[(1,2-bis[4-(dimethylamino)anilino]-2-{[4-(ethoxycarbonyl)phenyl]imino}ethylidene)amino]benzoate](/img/structure/B307127.png)

![N~1~,N~2~-bis[4-(dimethylamino)phenyl]-N'~1~,N'~2~-diphenylethanediimidamide](/img/structure/B307131.png)
![N-(2,5-dimethoxyphenyl)-N-{3-[(2,5-dimethoxyphenyl)imino]-1,4-dihydro-2-quinoxalinylidene}amine](/img/structure/B307135.png)
![{6-Methyl-3-[(2-methylphenyl)amino]quinoxalin-2-yl}(2-methylphenyl)amine](/img/structure/B307136.png)
![N-[6-methoxy-3-(phenylimino)-1,4-dihydro-2-quinoxalinylidene]-N-phenylamine](/img/structure/B307137.png)
![N-[3-(trifluoromethyl)phenyl]-N-(2-{[3-(trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-ylidene)amine](/img/structure/B307138.png)

![ethyl 4-[(2-{[4-(ethoxycarbonyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-ylidene)amino]benzoate](/img/structure/B307140.png)

![3-(trifluoromethyl)-N-(2-{[3-(trifluoromethyl)phenyl]imino}-2H-1,4-benzothiazin-3(4H)-ylidene)aniline](/img/structure/B307144.png)
![Ethyl 4-({2-[4-(ethoxycarbonyl)anilino]-2-oxoethanethioyl}amino)benzoate](/img/structure/B307148.png)
![Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-sulfanylideneethanethioyl]amino]benzoate](/img/structure/B307149.png)